1-[(5-bromo-2-methoxyphenyl)methyl]-4-piperidin-1-ylpiperidine
Overview
Description
1-[(5-Bromo-2-methoxyphenyl)methyl]-4-piperidin-1-ylpiperidine is a complex organic compound characterized by the presence of a brominated methoxyphenyl group attached to a piperidine framework
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5-bromo-2-methoxyphenyl)methyl]-4-piperidin-1-ylpiperidine typically involves multi-step organic reactions. One common method includes the initial bromination of 2-methoxybenzyl chloride, followed by a nucleophilic substitution reaction with piperidine. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as palladium to facilitate the coupling reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-[(5-Bromo-2-methoxyphenyl)methyl]-4-piperidin-1-ylpiperidine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halides or organometallic compounds.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, Grignard reagents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various alkylated or arylated compounds .
Scientific Research Applications
1-[(5-Bromo-2-methoxyphenyl)methyl]-4-piperidin-1-ylpiperidine has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and in the development of new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 1-[(5-bromo-2-methoxyphenyl)methyl]-4-piperidin-1-ylpiperidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
- 2-(5-bromo-2-methoxyphenyl)benzofuran
- 2-(5-bromo-2-methoxyphenyl)-1-methylpyrrole
- 2-(5-bromo-2-methoxyphenyl)benzoxazole
Comparison: Compared to these similar compounds, 1-[(5-bromo-2-methoxyphenyl)methyl]-4-piperidin-1-ylpiperidine is unique due to its dual piperidine structure, which may confer distinct chemical and biological properties. This uniqueness can make it more suitable for specific applications, such as targeting particular receptors or pathways in medicinal chemistry .
Properties
IUPAC Name |
1-[(5-bromo-2-methoxyphenyl)methyl]-4-piperidin-1-ylpiperidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27BrN2O/c1-22-18-6-5-16(19)13-15(18)14-20-11-7-17(8-12-20)21-9-3-2-4-10-21/h5-6,13,17H,2-4,7-12,14H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBLQDODICSFFOH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CN2CCC(CC2)N3CCCCC3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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